molecular formula C23H25ClN4O2S B2604973 2-(4-chlorophenyl)-3-(ethylthio)-N-(2-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 894882-94-1

2-(4-chlorophenyl)-3-(ethylthio)-N-(2-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide

Cat. No. B2604973
CAS RN: 894882-94-1
M. Wt: 456.99
InChI Key: YBKDLSJLDBMSJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-3-(ethylthio)-N-(2-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a useful research compound. Its molecular formula is C23H25ClN4O2S and its molecular weight is 456.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analyses and Conformational Studies

  • The molecular structures of spiro compounds, including those with bromo-substitution and similar complex frameworks, have been analyzed, highlighting their conformational properties. These studies provide insights into how the benzene rings and other π systems in such molecules may achieve extended π conjugation, which can be relevant for understanding the electronic and structural properties of the compound (Bruno et al., 2004).

Antiviral and Antimicrobial Applications

  • Novel spirothiazolidinone derivatives have been synthesized and evaluated for their antiviral activity, demonstrating significant efficacy against influenza A/H3N2 virus. These findings suggest potential for related compounds in antiviral research (Apaydın et al., 2020).

Anticancer and Antidiabetic Developments

  • Spirothiazolidines analogs have been developed and tested for anticancer and antidiabetic activities, with some compounds showing significant effects against human breast carcinoma and liver carcinoma cell lines, as well as inhibitory effects on alpha-amylase and alpha-glucosidase. This highlights the therapeutic potential of such structural frameworks in the development of new treatments for cancer and diabetes (Flefel et al., 2019).

properties

IUPAC Name

2-(4-chlorophenyl)-3-ethylsulfanyl-N-(2-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4O2S/c1-3-31-21-20(16-8-10-17(24)11-9-16)26-23(27-21)12-14-28(15-13-23)22(29)25-18-6-4-5-7-19(18)30-2/h4-11H,3,12-15H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBKDLSJLDBMSJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2(CCN(CC2)C(=O)NC3=CC=CC=C3OC)N=C1C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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